Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

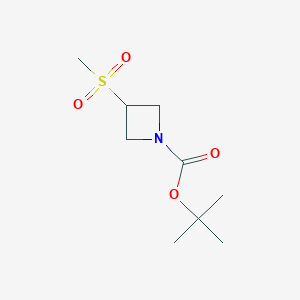

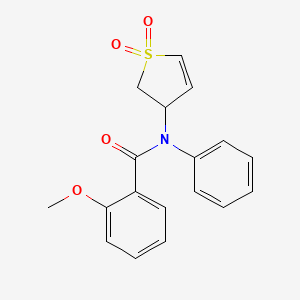

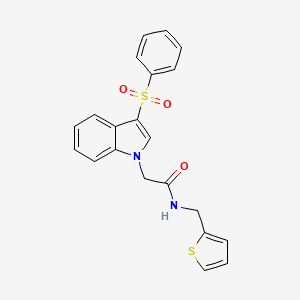

“Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate” is a chemical compound used as a building block in the synthesis of various other compounds . It can be readily functionalized via enolization at the 3-position .

Synthesis Analysis

The synthesis of “Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate” involves the use of methanesulfonyl chloride and triethylamine added to a solution of commercially available N-BOC-3-hydroxy azetidine in tetrahydrofuran under a nitrogen atmosphere .Molecular Structure Analysis

The molecular formula of “Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate” is C9H17NO5S . The molecular weight is 251.30 .Chemical Reactions Analysis

This compound can be used as a precursor in the synthesis of azaspiro [3.4]octanes . It can be functionalized via enolization at the 3-position in the presence of LDA .Physical And Chemical Properties Analysis

“Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate” is a solid at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal . Its melting point ranges from 68.0 to 73.0 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids:

- Azetidine-2-carboxylic acid analogs, including those with heteroatomic side chains at the 3-position, have been synthesized. These compounds are intended as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Anionic Polymerization of tert-Butyl-Carboxylate-Activated Aziridine:

- Tert-butyl aziridine-1-carboxylate has been used in anionic-ring-opening polymerizations to form polysulfonyllaziridines, with applications in polymer science. The polymer is linear and can be deprotected to produce linear polyethyleneimine (Giri et al., 2022).

Masked Dipoles for Cycloaddition Reactions:

- Silylmethyl-substituted aziridine and azetidine, including 2-tert-butyldiphenylsilylmethyl variants, have shown efficiency in generating products like imidazoline and oxazolidine. These reactions are significant in the field of organic synthesis (Yadav & Sriramurthy, 2005).

Synthesis of High-Value Azetidine-3-Carboxylic Acid Derivatives:

- Protected 3-haloazetidines are used as building blocks in medicinal chemistry. The synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid has been reported (Ji, Wojtas, & Lopchuk, 2018).

Synthesis of Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:

- This compound, with potential applications in the synthesis of novel compounds, offers an entry point to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Aziridination of Olefins Using tert-Butyl Hypoiodite:

- This process involves the synthesis of aziridines from olefins and sulfonamides, contributing to the field of organic synthesis (Minakata et al., 2006).

Synthesis of Protected 3-Haloazetidines:

- An improved method for synthesizing protected 3-haloazetidines has been developed, enhancing their utility in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018).

Propiedades

IUPAC Name |

tert-butyl 3-methylsulfonylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-5-7(6-10)15(4,12)13/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQUEHLSWKTUBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)

![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)

![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)

![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)